Deferasirox (Fe3+ chelate)

Iron Chelation Stability Constant pFe3+

Deferasirox Fe3+ chelate (CAS 554435-83-5) is the iron-bound complex of the rationally-designed once-daily oral tridentate chelator, offering 70% oral bioavailability and an extended 8–16 hour half-life—eliminating the compliance burden of parenteral deferoxamine. With a 2:1 ligand-to-Fe3+ stoichiometry and high selectivity for ferric iron over divalent metals, it enables robust chronic iron overload research. A 10-year cohort study confirmed superior serum ferritin reduction (−323.7 ng/mL/year) versus deferiprone (−236.7) and deferoxamine (−170.7). Ideal for thalassemia, NTDT, and iron chelation pharmacodynamic studies. Research-use only; not for human administration.

Molecular Formula C21H12FeN3O4
Molecular Weight 426.2 g/mol
CAS No. 554435-83-5
Cat. No. B560672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeferasirox (Fe3+ chelate)
CAS554435-83-5
Molecular FormulaC21H12FeN3O4
Molecular Weight426.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3[O-])C4=CC=C(C=C4)C(=O)[O-])[O-].[Fe+3]
InChIInChI=1S/C21H15N3O4.Fe/c25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28;/h1-12,25-26H,(H,27,28);/q;+3/p-3
InChIKeyABQALTGEPFNCIY-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deferasirox Fe3+ Chelate (CAS 554435-83-5): Scientific and Procurement Baseline for a Tridentate Oral Iron Chelator


Deferasirox Fe3+ chelate (CAS 554435-83-5) is the iron-bound form of the rationally-designed, once-daily oral tridentate chelator deferasirox, which forms a stable 2:1 ligand-to-iron complex for the reduction of chronic iron overload in transfusion-dependent patients . This compound, a member of the hydroxyphenyltriazole class, offers a practical oral alternative to the parenterally administered comparator deferoxamine, while demonstrating distinct physicochemical properties compared to the alternative oral chelator deferiprone [1].

Why Generic Substitution of Deferasirox Fe3+ Chelate (CAS 554435-83-5) Is Not Advisable: Differentiating Key Pharmacological and Clinical Attributes from In-Class Alternatives


While deferoxamine, deferiprone, and deferasirox are all approved iron chelators, their fundamental differences in route of administration, pharmacokinetic profiles, and iron-binding selectivity preclude simple in-class substitution. Deferoxamine requires burdensome subcutaneous or intravenous infusion, limiting patient compliance, whereas deferiprone's shorter half-life necessitates thrice-daily dosing [1]. Deferasirox's unique combination of high oral bioavailability, extended half-life, and high selectivity for Fe3+ over essential divalent metals positions it as a distinct therapeutic entity with a specific efficacy and safety profile, making direct generic replacement without consideration of these quantitative differentiators clinically unsound [2].

Deferasirox Fe3+ Chelate (CAS 554435-83-5): Quantifiable Evidence of Differentiation from Deferiprone and Deferoxamine


Comparative Iron(III) Affinity: pFe3+ Value Differentiates Deferasirox from Deferiprone and Deferoxamine

The pFe3+ value, a direct measure of iron(III) binding affinity at physiological pH, shows that Deferasirox (pFe3+ = 22.5) possesses intermediate affinity, higher than Deferiprone (pFe3+ = 20.5) but lower than Deferoxamine (pFe3+ = 26.5) [1]. This intermediate affinity is proposed to balance effective iron chelation with a reduced potential for redox cycling and cellular damage, a key differentiator from the extremely tight-binding Deferoxamine [2].

Iron Chelation Stability Constant pFe3+ Deferasirox Deferiprone Deferoxamine

Metal Selectivity Profile: Deferasirox Demonstrates Higher Affinity for Fe3+ Over Essential Divalent Metals Compared to Deferiprone

Deferasirox exhibits a pronounced selectivity for Fe3+ over essential divalent metals. Its logK1 values for Cu2+ (18.8) and Zn2+ (13.3) are significantly lower than its logβ2 for Fe3+ (36.9), indicating a strong preference for iron [1]. In contrast, Deferiprone shows a smaller difference in binding constants between Fe3+ (logβ3 = 37.0) and Cu2+ (logβ2 = 19.1) and Zn2+ (logβ2 = 13.5), suggesting a less favorable selectivity profile [1]. This is further supported by claims that Deferasirox binds Fe3+ with much higher affinity than Zn2+ and Cu2+ [2].

Metal Selectivity Zinc Copper Deferasirox Deferiprone Chelation Therapy

Lipophilicity and Permeability: Deferasirox's LogP Value Confers Favorable Oral Absorption Over Parenteral Deferoxamine

Deferasirox's high lipophilicity, as reflected by its partition coefficient (LogP = 3.25), enables effective oral absorption, a key advantage over deferoxamine (LogP ≈ 0.02) which is poorly absorbed and requires parenteral administration [1]. This physicochemical property translates directly into a bioavailability of 70% for Deferasirox [2], a value not attainable with oral deferoxamine.

Lipophilicity LogP Oral Bioavailability Deferasirox Deferoxamine

Pharmacokinetic Differentiation: Extended Half-Life of Deferasirox Enables Once-Daily Dosing, Contrasting with Deferiprone's Shorter Duration

Deferasirox possesses a significantly longer elimination half-life (8-16 hours) compared to both Deferiprone (3-4 hours) and Deferoxamine (20-30 minutes) [1]. This extended half-life supports a convenient once-daily oral dosing regimen for Deferasirox, while Deferiprone requires administration three times per day and Deferoxamine necessitates slow subcutaneous or intravenous infusion over 8-12 hours [1].

Pharmacokinetics Half-Life Dosing Regimen Deferasirox Deferiprone Deferoxamine

Comparative Efficacy in Reducing Serum Ferritin: Deferasirox Demonstrates Superior Reduction Over Deferoxamine and Deferiprone in a 10-Year Cohort Study

In a retrospective cohort study of 663 transfusion-dependent β-thalassemia patients on monotherapy for up to 10 years, the median annual reduction in serum ferritin was significantly greater for Deferasirox (-323.7 ng/mL, P < 0.001) compared to Deferiprone (-236.7 ng/mL, P = 0.001) and Deferoxamine (-170.7 ng/mL, P = 0.049) [1]. This represents a 37% greater reduction versus Deferiprone and a 90% greater reduction versus Deferoxamine.

Serum Ferritin Iron Overload Clinical Efficacy Deferasirox Deferiprone Deferoxamine

Deferasirox Fe3+ Chelate (CAS 554435-83-5): Optimal Application Scenarios Derived from Comparative Evidence


Chronic Transfusional Iron Overload Management in Beta-Thalassemia Major

In patients with transfusion-dependent beta-thalassemia major requiring long-term iron chelation therapy, Deferasirox offers a once-daily oral alternative that directly addresses the poor compliance associated with parenteral deferoxamine. Its extended half-life (8-16 hours) and 70% oral bioavailability support this simplified regimen [1][2]. Furthermore, a 10-year cohort study demonstrated a greater reduction in serum ferritin with Deferasirox (-323.7 ng/mL/year) compared to deferiprone (-236.7 ng/mL/year) and deferoxamine (-170.7 ng/mL/year), establishing its superior efficacy in controlling systemic iron burden in this patient population [3].

Iron Overload in Non-Transfusion-Dependent Thalassemia (NTDT) Syndromes

For patients with NTDT, who develop iron overload from increased intestinal absorption rather than transfusions, Deferasirox's high oral bioavailability and potent iron chelation are advantageous. Its intermediate pFe3+ (22.5) relative to deferoxamine (26.5) may offer a favorable safety profile by reducing the risk of over-chelation and redox cycling in this patient group with often lower, but still pathological, iron burdens [1].

Preclinical Research Models of Systemic Iron Overload

In rodent models of iron overload (e.g., gerbil or murine transfusion models), Deferasirox provides an orally bioavailable tool for studying iron chelation pharmacodynamics. Comparative studies in gerbils show that long-term Deferasirox treatment significantly lowers liver R2 relaxation rates (a proxy for iron content) by 30.9% (P < 0.0001) compared to controls, while deferiprone increased liver R1 by 50% (P < 0.01), highlighting distinct organ-specific unloading kinetics that can be exploited in mechanistic studies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deferasirox (Fe3+ chelate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.